molecular formula C22H23N3O3 B11282400 2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide

2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B11282400
M. Wt: 377.4 g/mol
InChI Key: PZYSIMCECUXXPV-UHFFFAOYSA-N
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Description

2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrazinone core, which is often associated with bioactive properties, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydropyrazinone Core: This step often involves the cyclization of appropriate diketones or keto acids with amines under acidic or basic conditions.

    Introduction of the 4-methylphenylmethyl Group: This can be achieved through alkylation reactions using reagents like benzyl halides in the presence of a base.

    Attachment of the N-(2-phenylethyl)acetamide Moiety: This step may involve acylation reactions using acyl chlorides or anhydrides in the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazinone rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, halo, or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways. It can be used in assays to determine its effects on different biological targets.

Medicine

Medicinally, the compound may be investigated for its potential therapeutic effects. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent. Preclinical studies could explore its efficacy and safety profiles.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide
  • 2-{4-[(4-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide

Uniqueness

Compared to similar compounds, 2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide may exhibit unique bioactivity due to the presence of the 4-methylphenyl group, which can influence its binding affinity and specificity for molecular targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-[4-[(4-methylphenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H23N3O3/c1-17-7-9-19(10-8-17)15-24-13-14-25(22(28)21(24)27)16-20(26)23-12-11-18-5-3-2-4-6-18/h2-10,13-14H,11-12,15-16H2,1H3,(H,23,26)

InChI Key

PZYSIMCECUXXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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